An In-Depth Technical Guide to 2-(Diphenylamino)phenylboronic acid (CAS 934169-37-6)
An In-Depth Technical Guide to 2-(Diphenylamino)phenylboronic acid (CAS 934169-37-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Diphenylamino)phenylboronic acid, a versatile organoboron compound with significant potential in organic synthesis, materials science, and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
2-(Diphenylamino)phenylboronic acid is a white to off-white crystalline solid. Its structure features a boronic acid group at the ortho position of a phenyl ring, which is substituted with a diphenylamino group. This unique arrangement of functional groups imparts distinct electronic and steric properties to the molecule.
Table 1: Physicochemical Properties of 2-(Diphenylamino)phenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 934169-37-6 | [1] |
| Molecular Formula | C₁₈H₁₆BNO₂ | [1] |
| Molecular Weight | 289.14 g/mol | [1] |
| Physical Form | Powder or crystals | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room temperature, in a dry, dark place | [1] |
Synthesis and Characterization
The synthesis of 2-(Diphenylamino)phenylboronic acid can be approached through several strategic pathways, primarily involving the formation of the carbon-boron bond at the ortho position to the diphenylamino group.
A common and effective method is the palladium-catalyzed Miyaura borylation of a suitable precursor, such as 2-bromodiphenylamine. This reaction typically utilizes a palladium catalyst, a diboron reagent like bis(pinacolato)diboron (B₂pin₂), and a base.[2][3] The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
An alternative strategy involves the directed ortho-lithiation of diphenylamine. In this approach, a strong lithium base, such as n-butyllithium, is used to deprotonate the ortho position of the diphenylamine, facilitated by the directing effect of the amino group. The resulting organolithium species is then quenched with a trialkyl borate, followed by acidic workup to afford the boronic acid.[4][5]
Experimental Protocol: Palladium-Catalyzed Borylation of 2-Bromodiphenylamine (Illustrative)
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To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromodiphenylamine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
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Add a dry, degassed solvent such as dioxane or toluene.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and filter off the solids.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting crude boronate ester by column chromatography on silica gel.
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Hydrolyze the purified boronate ester using an acidic aqueous solution (e.g., HCl in THF/water) to obtain 2-(Diphenylamino)phenylboronic acid.
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The final product can be purified by recrystallization.
Characterization:
The structure and purity of 2-(Diphenylamino)phenylboronic acid are confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing purity. The spectra would be expected to show characteristic signals for the aromatic protons and carbons of the three phenyl rings, with specific shifts influenced by the electron-donating diphenylamino group and the electron-withdrawing boronic acid moiety.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the boronic acid and the N-H stretch (if any secondary amine is present as an impurity), as well as the aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the compound.
Reactivity and Key Chemical Transformations
The reactivity of 2-(Diphenylamino)phenylboronic acid is primarily governed by the interplay between the boronic acid and the ortho-diphenylamino group.
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic acid, this compound is a key substrate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the boronic acid with various organic halides or triflates.[6][7] The diphenylamino group can influence the electronic properties of the resulting biaryl products, making it a valuable building block for the synthesis of complex organic molecules with tailored functionalities.
Intramolecular Interactions and Boronate Ester Formation
The ortho-positioning of the diphenylamino group can lead to intramolecular interactions with the boronic acid moiety. This proximity can influence the acidity of the boronic acid and its propensity to form boronate esters with diols. In some cases, the nitrogen atom of the amino group can coordinate with the boron atom, affecting the reactivity and stability of the compound.
Applications in Research and Development
The unique structural features of 2-(Diphenylamino)phenylboronic acid make it a promising candidate for various applications, particularly in the synthesis of functional materials and bioactive molecules. While much of the literature focuses on its isomer, 4-(diphenylamino)phenylboronic acid, the principles of its utility can be extrapolated and applied to the 2-isomer.
Building Block for Organic Light-Emitting Diodes (OLEDs)
Triphenylamine derivatives are widely used as hole-transporting materials in OLEDs due to their excellent electron-donating properties and morphological stability. 2-(Diphenylamino)phenylboronic acid can serve as a key intermediate for the synthesis of novel triphenylamine-based materials for OLED applications. The boronic acid functionality allows for its incorporation into larger conjugated systems via Suzuki-Miyaura coupling, enabling the fine-tuning of the electronic and photophysical properties of the final materials.
Ligand Synthesis for Catalysis
The diphenylamino moiety can be a part of a larger ligand scaffold for transition metal catalysis. The boronic acid group provides a convenient handle for attaching this fragment to other parts of a ligand through cross-coupling reactions. The electronic properties of the diphenylamino group can influence the catalytic activity and selectivity of the resulting metal complex.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 2-(Diphenylamino)phenylboronic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Boronic acids can be sensitive to moisture and light.
Conclusion
2-(Diphenylamino)phenylboronic acid is a valuable and versatile building block in modern organic chemistry. Its unique combination of a reactive boronic acid and an electronically rich diphenylamino group in an ortho-relationship provides a powerful tool for the synthesis of a wide range of functional molecules. With applications spanning from advanced materials for electronics to the development of novel catalytic systems, a thorough understanding of its properties and reactivity is crucial for researchers and scientists aiming to innovate in these fields.
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